1,2,4-Butanetricarboxylic acid

概要

説明

1,2,4-Butanetricarboxylic acid is an organic compound with the molecular formula C₇H₁₀O₆. It is a solid, typically found as a colorless crystalline or crystalline powder. This compound is known for its relatively low solubility in water but is quite soluble in organic solvents such as alcohols and ethers . It has various applications in the chemical industry, including its use as an intermediate in organic synthesis and as an antioxidant in the rubber and plastic industries .

準備方法

1,2,4-Butanetricarboxylic acid can be synthesized through several methods:

Oxidation of Hydrocarbons: One common method involves the oxidation of hydrocarbons such as benzene, propylene, and isobutylene to produce 1,2,4-butenetricarboxylic acid.

Hydrolysis of Nitriles: Another method involves the hydrolysis of 1,2,4-tricyanobutane using an acid or alkali.

Industrial Production: Industrially, this compound can be produced by reacting 1,2,4-tricyanobutane with an alcohol to form the corresponding ester, which is then hydrolyzed in the presence of an acid catalyst.

化学反応の分析

1,2,4-Butanetricarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one or more of its carboxyl groups are replaced by other functional groups.

Esterification: This compound can react with alcohols to form esters, which are often used in various industrial applications

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary widely depending on the specific conditions and reagents used .

科学的研究の応用

Water Treatment

1,2,4-Butanetricarboxylic acid is primarily utilized in water treatment processes due to its effectiveness as a scale and corrosion inhibitor. Its applications include:

- Cooling Water Systems : PBTC is used in industrial cooling systems to prevent scale formation and corrosion of metal surfaces. It performs well under high temperature and pH conditions, making it suitable for diverse industrial settings .

- Wastewater Treatment : The compound has been studied for its role in treating hydraulic fracturing wastewater. Research indicates that PBTC can help mitigate the formation of harmful disinfection byproducts during wastewater treatment processes .

- Metal Surface Treatment : PBTC acts as a corrosion inhibitor for metals such as steel, enhancing the longevity and performance of equipment in various industrial applications .

Industrial and Institutional Cleaners

PBTC finds extensive use in the formulation of industrial and institutional cleaning products:

- Detergents and Disinfectants : It is incorporated into liquid dishwashing detergents and industrial cleaners due to its ability to stabilize hypochlorite solutions and enhance cleaning efficacy .

- Chelating Agent : The compound exhibits strong chelating properties for heavy metals, which helps in preventing the remobilization of these metals from sediments during cleaning processes .

Biochemical Applications

Recent studies have highlighted the potential of this compound in biochemical research:

- Inhibition of Urease Activity : Research indicates that this compound can inhibit ureolytic activity in certain bacteria, such as Klebsiella pneumoniae. This property may have implications for controlling microbial activity in various environments .

Case Study 1: Industrial Cooling Systems

A study conducted on the effectiveness of PBTC in cooling water systems demonstrated significant reductions in scale deposits when compared to untreated systems. The results indicated that PBTC maintained its efficacy even under extreme conditions (high pH and temperature), showcasing its potential for long-term use in industrial applications.

Case Study 2: Wastewater Treatment

In laboratory settings evaluating hydraulic fracturing wastewater treatment, PBTC was tested for its ability to reduce harmful contaminants. The findings suggested that the compound effectively reduced chloride levels and prevented the formation of brominated disinfection byproducts during treatment processes.

作用機序

The mechanism of action of 1,2,4-butanetricarboxylic acid involves its interaction with various molecular targets and pathways. For example, it can bind to tetracoordinate nickel (II) ions in conjunction with three carboxylate ligands, which can inhibit the activity of certain enzymes such as glutamate carboxypeptidase II . This inhibition can affect various biological processes and pathways, making it a compound of interest in biochemical research .

類似化合物との比較

1,2,4-Butanetricarboxylic acid can be compared with other similar compounds such as:

1,2,3,4-Butanetetracarboxylic Acid: This compound is used as a cross-linking agent and has applications in the formulation of resins, polymers, coatings, and adhesives.

1,2,3,4-Cyclobutanetetracarboxylic Acid: Another similar compound used in the synthesis of specialized polymers.

Tricarballylic Acid: Known for its use in various chemical syntheses.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in organic synthesis and industrial processes .

生物活性

1,2,4-Butanetricarboxylic acid (BTCA), also known as butane-1,2,4-tricarboxylic acid, is a polycarboxylic acid that has garnered attention for its various biological activities and applications. This article delves into the biological activity of BTCA, its mechanisms of action, and relevant research findings.

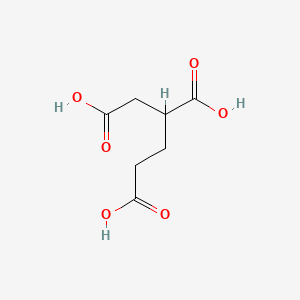

BTCA is a tricarboxylic acid with the molecular formula CHO. It features three carboxyl groups (-COOH) attached to a butane backbone. The compound is typically produced through the oxidation of hexahydro-p-hydroxybenzoic acid or its esters . Its structural formula is represented as follows:

Biological Activity Overview

The biological activities of BTCA can be categorized into several key areas:

- Toxicity and Safety : Studies have shown that BTCA exhibits dose-dependent toxicity in animal models. For instance, in a study involving rats, significant toxicity was noted at doses as low as 0.80 g/kg, with severe effects observed at higher doses (2.00 g/kg and above) . The LD50 values indicate that the compound has potential hazards associated with its use.

- Inhibition of Crystal Formation : BTCA and its derivatives have been studied for their ability to inhibit the formation of hydroxyapatite (HA), a key component in dental calculus and bone mineralization. Research indicates that 2-phosphono-butane-1,2,4-tricarboxylic acid (PBTA), a derivative of BTCA, effectively inhibits HA formation in vitro at concentrations as low as 2 ppm . This property suggests potential applications in dental care products aimed at reducing calculus formation.

- Antimicrobial Activity : BTCA has been investigated for its antimicrobial properties. Its effectiveness as a disinfectant in various settings has been highlighted, particularly in relation to its use in textile treatments to replace formaldehyde . The compound's ability to bind metals also contributes to its efficacy in antimicrobial formulations.

Toxicological Studies

A notable study on the acute toxicity of BTCA involved administering various doses to rats and observing the resultant physiological effects. The study found that at higher doses (3.17 g/kg), all subjects exhibited severe organ congestion and gastrointestinal distress, leading to mortality . The results are summarized in Table 1 below.

| Dose (g/kg) | Observed Effects | Mortality |

|---|---|---|

| 0.80 | Diarrhea | 0/10 |

| 1.26 | Severe diarrhea | 0/10 |

| 1.59 | Hypoactivity, diarrhea | 0/10 |

| 2.00 | Hypoactivity, severe organ congestion | 8/10 |

| 3.17 | Severe organ congestion; all subjects died | 10/10 |

Inhibition of Hydroxyapatite Formation

In vitro studies demonstrated that PBTA derived from BTCA significantly inhibited HA crystal growth compared to control substances like EDTA. At a concentration of 4 ppm, PBTA inhibited spontaneous HA formation from supersaturated solutions . This suggests potential applications in oral health products designed to prevent dental calculus.

Applications of BTCA

Given its biological activities, BTCA finds applications across various industries:

- Textile Industry : Used as a substitute for formaldehyde in permanent press treatments due to its effective binding properties.

- Dental Care : As an active ingredient in formulations aimed at reducing plaque and calculus formation.

- Disinfectants : Leveraged for its antimicrobial properties in cleaning products and surface sanitizers.

特性

IUPAC Name |

butane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGBRYZYTBQBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278609 | |

| Record name | 1,2,4-Butanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-42-2 | |

| Record name | 1,2,4-Butanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 923-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 923-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Butanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Butanetricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,2,4-Butanetricarboxylic acid in nitrogen fixation?

A1: this compound, specifically its (R)-2-hydroxy derivative known as (R)-homocitrate, plays a crucial role in the biosynthesis of the iron-molybdenum cofactor (FeMo-co) in nitrogenase. [, ] This cofactor is essential for the enzyme's ability to convert atmospheric nitrogen into ammonia, a process vital for life. Studies have shown that the presence of (R)-homocitrate during FeMo-co synthesis directly impacts the enzyme's substrate specificity and catalytic efficiency. [, ] Replacing (R)-homocitrate with analogs during in vitro FeMo-co synthesis leads to altered substrate reduction properties in nitrogenase. [, ] For instance, while (R)-homocitrate-containing nitrogenase efficiently reduces dinitrogen, acetylene, and protons, the enzyme synthesized with homoisocitrate or isocitrate displays high proton reduction activity but fails to reduce dinitrogen or acetylene. []

Q2: How does the structure of this compound influence its activity in FeMo-co synthesis?

A2: Research indicates that the specific arrangement of functional groups within the this compound molecule is critical for its function in FeMo-co synthesis. [] The hydroxyl group, the 1- and 2-carboxyl groups, and the R configuration of the chiral center are essential for synthesizing a catalytically active FeMo-co. [] Modifications to these structural elements can significantly impact the resulting nitrogenase's ability to reduce different substrates, highlighting the structure-activity relationship.

Q3: Beyond nitrogen fixation, are there other biological roles associated with this compound derivatives?

A3: Yes, research suggests that derivatives of this compound are involved in other metabolic pathways. For example, (-)-threo-isohomocitrate, a stereoisomer of homocitrate, participates in 7-mercaptoheptanoic acid biosynthesis, a component of the coenzyme B in methanoarchaea. [] This finding points towards a broader biological significance of this compound class.

Q4: Are there environmental concerns associated with this compound derivatives like phosphonates?

A5: Phosphonates, a class of organophosphorus compounds structurally related to this compound, are widely used in industrial applications. [] Due to their resistance to biodegradation, concerns exist regarding their potential contribution to eutrophication and toxicity in aquatic environments. [] Research is ongoing to develop efficient methods for removing phosphonates from industrial wastewater to minimize their environmental impact. []

Q5: Can you elaborate on the analytical techniques used to study this compound and its derivatives?

A5: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:

- Chromatographic techniques: Paper and column chromatography have been used to isolate and identify homocitrate. []

- Spectroscopic methods: Infrared spectroscopy plays a crucial role in structural elucidation, as demonstrated by comparing the spectra of isolated and synthetic cis-homoaconitic acid. []

- Chemical degradation and analysis: Confirmation of the chemical structure can involve degradation into smaller identifiable molecules, such as the oxidation of homocitrate into glyoxylic and α-ketoglutaric acids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。